molecular formula C10H17NO2 B3011467 N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide CAS No. 1396807-18-3

N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide

Cat. No.: B3011467
CAS No.: 1396807-18-3
M. Wt: 183.251
InChI Key: NNVCMILLSVSCKP-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide: is a chemical compound characterized by the presence of a cyclopropane ring and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-cyclopropyl-3-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(3-hydroxyphenyl)cyclopropanecarboxamide
  • 1-(hydroxymethyl)cyclopropanecarboxamide
  • N-(2-cyanophenyl)cyclopropanecarboxamide

Comparison: N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropyl and a hydroxypropyl group, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(7-1-2-7)5-6-11-10(13)8-3-4-8/h7-9,12H,1-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVCMILLSVSCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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